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Executive Summary
This technical guide provides a rigorous analysis of the rotational spectroscopy of the Carbon

Monoxide-18 isotopologue (

). While

is the most abundant congener, the

variant serves as a critical high-precision probe in two distinct fields: Astrophysical Radiometry
(as an optically thin tracer of molecular mass) and Biomedical Breath Biopsy (as a stable
isotope biomarker for metabolic tracking).

For researchers and drug development professionals, this guide bridges the gap between

fundamental quantum mechanics and applied analytical chemistry, detailing the spectral

constants, transition frequencies, and experimental protocols required to utilize

as a quantitative standard.
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Part 1: Theoretical Framework & Quantum
Mechanics
The Mass-Dependent Rotational Shift
The rotational spectrum of CO is governed by its moment of inertia,

. The substitution of the standard Oxygen-16 atom with the heavier Oxygen-18 isotope
significantly alters the reduced mass (

) of the system, leading to a deterministic redshift in transition frequencies.

The rotational energy levels

for a linear rigid rotor are given by:

Where:

is the rotational quantum number.

is the rotational constant (

).

is the centrifugal distortion constant.

Isotopic Shift Mechanism:

Reduced Mass Increase:

.

Rotational Constant Decrease: Since

, an increase in

lowers

.

Frequency Redshift: The transition frequency
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shifts to lower frequencies (approx. 5.5 GHz lower for the

transition).

Dunham Expansion & Hyperfine Structure
For high-precision metrology (kHz-level accuracy), the simple rigid rotor model is insufficient.

We employ the Dunham expansion to account for vibrational-rotational interaction:

Unlike

variants,

possesses zero nuclear spin (

) for both nuclei. Consequently, its spectrum is devoid of hyperfine splitting, resulting in clean,
singlet Gaussian line shapes. This characteristic makes

a superior frequency standard compared to

or

variants, which suffer from magnetic hyperfine dilution.

Theoretical Workflow Diagram
The following diagram illustrates the computational pathway from Hamiltonian definition to

spectral prediction.
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Caption: Logical flow for deriving transition frequencies from molecular constants using the

Watson Hamiltonian.

Part 2: Spectral Data & Constants
The following data is synthesized from the Cologne Database for Molecular Spectroscopy

(CDMS) and JPL Molecular Spectroscopy Catalog. These values represent the current gold

standard for

characterization.

Table 1: Spectroscopic Constants (Ground State )
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Parameter Symbol Value (MHz)
Uncertainty
(MHz)

Significance

Rotational

Constant
54,891.423

Primary scaling

factor for line

spacing.

Centrifugal

Distortion
0.1664

Correction for

bond stretching

at high spin.

Electric Dipole

Moment
0.110 Debye N/A

Determines

signal intensity

(Einstein A

coeff).

Table 2: Key Rotational Transitions ( vs )
Transition (

)
Freq (GHz) Freq (GHz) Shift (GHz)

Application
Relevance

115.271 109.782 -5.489

Primary tracer;

accessible by W-

band

radar/spectromet

ers.

230.538 219.560 -10.978

Peak thermal

population at

~10-15K

(ISM/cold gas).

345.796 329.330 -16.466

Sub-mm wave

atmospheric

sensing window.
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Critical Insight: The ~5.5 GHz shift per rotational quantum number allows for complete spectral

isolation of the

isotopologue, even in low-resolution cavity ring-down systems used in clinical

settings.

Part 3: Experimental Methodology
Protocol: Frequency-Modulated (FM) Sub-millimeter
Spectroscopy
For researchers establishing a validation system, the Lamb-dip technique is recommended for

sub-Doppler precision. However, for standard analytical quantification (e.g., breath analysis), a

direct absorption FM spectrometer is the industry standard.

Phase 1: System Setup
Source Generation: Utilize a Synthesized CW Generator (10–20 GHz) driving an Active

Multiplier Chain (AMC) to reach the 100–300 GHz range.

Gas Cell: Use a single-pass Teflon-lens cell (length 50–100 cm) or a multipass White cell for

trace detection. Pressure must be maintained at < 10 mTorr to avoid pressure broadening

which masks the isotopic signature.

Detection: Zero-bias Schottky diode detector or Indium Antimonide (InSb) bolometer (liquid

He cooled) for maximum sensitivity.

Phase 2: Acquisition Workflow
Evacuation: Pump gas cell to

Torr to remove background atmospheric water vapor (strong absorber in THz region).
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Reference Scan: Inject natural abundance CO to calibrate the frequency axis using the

strong

line at 115.271 GHz.

Sample Injection: Introduce the

-enriched sample.

2f-Demodulation: Apply a 15-30 kHz FM dither to the source. Use a Lock-in Amplifier set to

detect at 2f (second harmonic) to suppress baseline noise and generate a derivative line

shape.

Experimental Signal Path Diagram
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Caption: Signal chain for a heterodyne sub-mm wave spectrometer targeting C18O transitions.

Part 4: Applications in Drug Development & Breath
Biopsy
While rotational spectroscopy is traditionally an astrophysical tool, it is emerging as a powerful

modality in Pharmacokinetics (PK) and Metabolic Tracing.

The "Breath Biopsy" Paradigm
Drug development often requires tracking the metabolic fate of a compound. By labeling a drug

candidate with stable

, researchers can track its breakdown into C

O via exhaled breath.
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Mechanism: Heme oxygenase activity breaks down heme (and potentially labeled drugs)

releasing CO.

Advantage over Mass Spec (IRMS): Rotational spectroscopy distinguishes

from

and

with infinite selectivity (no isobaric interference), unlike Mass Spectrometry which struggles
to separate

(Mass 29.003) from

(Mass 28.999) without ultra-high resolution.

Protocol for Metabolic Tracing
Administration: Subject ingests

-labeled substrate.

Collection: Exhaled breath is collected in Tedlar bags at

min.

Pre-concentration: Sample is passed through a cryotrap to remove H

O and CO

.

Spectroscopic Analysis:

Scan 109.782 GHz (

).

Scan 110.201 GHz (

) as a control.
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Data Output: The ratio of integrated intensities yields the Delta-Over-Baseline (DOB),

correlating directly to metabolic rate.

References
Müller, H. S. P., et al. (2001).[1][2][3] "The Cologne Database for Molecular Spectroscopy,

CDMS: A Useful Tool for Astronomers and Spectroscopists."[1][2] Astronomy & Astrophysics.

Cazzoli, G., & Puzzarini, C. (2003). "Precise Laboratory Frequencies for the J=1-0 and J=2-1

Rotational Transitions of C18O." The Astrophysical Journal.

Pickett, H. M., et al. (1998).[2] "Submillimeter, Millimeter, and Microwave Spectral Line

Catalog." Journal of Quantitative Spectroscopy and Radiative Transfer.

Gottlieb, C. A., et al. (2003). "Rotational Spectra of Carbon Monoxide Isotopologues."
Harvard-Smithsonian Center for Astrophysics.
Risby, T. H., & Solga, S. F. (2006). "Current Status of Clinical Breath Analysis." Applied
Physics B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. semanticscholar.org [semanticscholar.org]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Rotational Spectroscopy of Carbon Monoxide-18 ( ):
Precision Metrology & Biomedical Applications]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3328581/docs#rotational-spectroscopy-of-carbon-
monoxide-18-precision-metrology-biomedical-applications]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.semanticscholar.org/paper/THE-COLOGNE-DATABASE-FOR-MOLECULAR-SPECTROSCOPY%2C-M%C3%BCller-Schl%C3%B6der/369e98d934881e9cfd464a73e56011cb807ab104
https://www.researchgate.net/publication/222411030_The_Cologne_Database_for_Molecular_Spectroscopy_CDMS_A_useful_tool_for_astronomers_and_spectroscopists
https://www.researchgate.net/publication/200456166_The_Cologne_Database_for_Molecular_Spectroscopy_CDMS
https://www.semanticscholar.org/paper/THE-COLOGNE-DATABASE-FOR-MOLECULAR-SPECTROSCOPY%2C-M%C3%BCller-Schl%C3%B6der/369e98d934881e9cfd464a73e56011cb807ab104
https://www.researchgate.net/publication/222411030_The_Cologne_Database_for_Molecular_Spectroscopy_CDMS_A_useful_tool_for_astronomers_and_spectroscopists
https://www.researchgate.net/publication/222411030_The_Cologne_Database_for_Molecular_Spectroscopy_CDMS_A_useful_tool_for_astronomers_and_spectroscopists
https://www.benchchem.com/product/b3328581?utm_src=pdf-custom-synthesis#bc-rfq
https://www.semanticscholar.org/paper/THE-COLOGNE-DATABASE-FOR-MOLECULAR-SPECTROSCOPY%2C-M%C3%BCller-Schl%C3%B6der/369e98d934881e9cfd464a73e56011cb807ab104
https://www.researchgate.net/publication/222411030_The_Cologne_Database_for_Molecular_Spectroscopy_CDMS_A_useful_tool_for_astronomers_and_spectroscopists
https://www.researchgate.net/publication/200456166_The_Cologne_Database_for_Molecular_Spectroscopy_CDMS
https://www.benchchem.com/product/b3328581/docs#rotational-spectroscopy-of-carbon-monoxide-18-precision-metrology-biomedical-applications
https://www.benchchem.com/product/b3328581/docs#rotational-spectroscopy-of-carbon-monoxide-18-precision-metrology-biomedical-applications
https://www.benchchem.com/product/b3328581/docs#rotational-spectroscopy-of-carbon-monoxide-18-precision-metrology-biomedical-applications
https://www.benchchem.com/product/b3328581/docs#rotational-spectroscopy-of-carbon-monoxide-18-precision-metrology-biomedical-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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